2-Ethylhexanoyl chloride

Overview

Description

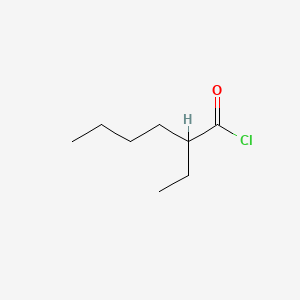

2-Ethylhexanoyl chloride (CAS: 760-67-8) is a branched-chain acyl chloride with the molecular formula C₈H₁₅ClO and a molecular weight of 162.66 g/mol . It is a colorless to yellowish liquid with a pungent odor and a density of 0.939 g/mL . Key physical properties include a boiling point of 67–68°C (at 11 mmHg) and a flash point of 69–79°C, making it highly flammable .

Preparation Methods

Synthesis Using Phosgene

This method involves the reaction of 2-ethylhexanoic acid with phosgene under controlled conditions. The process can be broken down into several steps:

Preparation of Phosgene

- Reagents : Chlorine gas and carbon monoxide.

- Equipment : A reactor lined with activated carbon.

- Procedure :

- Chlorine is introduced into a feeding tank containing carbon monoxide.

- The gas mixture is passed through a reactor filled with activated carbon to facilitate the reaction between chlorine and carbon monoxide, forming phosgene.

- Excess carbon monoxide is removed using a pressure-regulating valve.

Reaction with 2-Ethylhexanoic Acid

- Reagents : Phosgene gas and 2-ethylhexanoic acid.

- Conditions : Temperature maintained at 20–30°C.

- Procedure :

- Phosgene is introduced into a mixing box containing the acid.

- The mixture is agitated via rotary shaking to ensure thorough mixing and reaction.

Synthesis Using Thionyl Chloride

This alternative method employs thionyl chloride (SOCl₂) as the chlorinating agent.

Reaction Process

- Reagents : Thionyl chloride and 2-ethylhexanoic acid.

- Conditions : Reaction conducted under reflux at approximately 60–80°C.

- Procedure :

- A stoichiometric amount of thionyl chloride is added to the acid in an inert solvent (e.g., dichloromethane or toluene).

- The mixture is heated under reflux until hydrogen chloride and sulfur dioxide gases cease evolving, indicating completion.

Purification

- The reaction mixture is cooled to room temperature.

- Excess thionyl chloride and solvent are removed by distillation under reduced pressure.

- The crude product may be purified further by distillation or recrystallization.

Key Notes:

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis for improved efficiency.

Reaction Setup

- Reagents : 2-Ethylhexanoic acid and thionyl chloride.

- Equipment : Microwave synthesizer equipped with temperature control.

- Conditions : Microwave heating at approximately 110°C for a short duration (e.g., overnight).

Advantages

Data Table: Comparison of Preparation Methods

| Method | Reagent(s) | Temperature (°C) | Key Equipment | Advantages | Challenges |

|---|---|---|---|---|---|

| Phosgene Method | Phosgene | 20–30 | Activated carbon reactor | High yield, scalable | Toxicity of phosgene |

| Thionyl Chloride Method | Thionyl chloride | 60–80 | Reflux apparatus | No need for phosgene | Gaseous by-products |

| Microwave-Assisted | Thionyl chloride | ~110 | Microwave synthesizer | Fast reaction, energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride functional group. It can react with various nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.

Common Reagents and Conditions:

Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.

Amines: Reacts with amines to form amides.

Water: Hydrolyzes in the presence of water to form 2-ethylhexanoic acid and hydrogen chloride.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis with water.

Scientific Research Applications

Organic Synthesis

2-Ethylhexanoyl chloride is predominantly used as an intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : It plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). For example, it can be utilized to create spin-labeled glycolipid analogues, which are important for studying cell membrane dynamics .

- Agrochemicals : The compound is involved in the production of herbicides and pesticides, enhancing their efficacy and stability .

- Organic Peroxide Initiators : It is extensively used in the manufacture of organic peroxides, which serve as initiators in polymerization processes .

Materials Science

In materials science, this compound is employed in the development of advanced materials:

- Conjugated Polymers : It acts as a precursor for synthesizing conjugated polymers with unique electrical and optical properties. These materials are valuable in applications such as organic solar cells and light-emitting diodes .

- Plastic Additives : The compound is also used to produce plasticizers that enhance the flexibility and durability of plastics .

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal demonstrated the synthesis of a novel glycolipid analogue using this compound. The resulting compound was utilized to investigate membrane interactions, showcasing its importance in biomedical research .

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory highlighted the use of this compound in creating conductive polymers for electronic applications. The polymers exhibited enhanced conductivity and stability, making them suitable for use in organic electronic devices .

Mechanism of Action

The mechanism of action of 2-ethylhexanoyl chloride is primarily based on its reactivity as an acyl chloride. The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity allows it to form various derivatives, such as esters and amides, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Acyl chlorides share reactive carbonyl groups but differ significantly in chain length, branching, and applications. Below is a comparative analysis of 2-ethylhexanoyl chloride with four structurally related compounds:

Table 1: Comparative Properties of Selected Acyl Chlorides

Key Differences:

Reactivity and Stability: Branching Effects: The branched structure of this compound reduces its boiling point compared to the straight-chain n-octanoyl chloride (67°C vs. 195°C), enhancing volatility but limiting thermal stability . Hydrolysis Sensitivity: this compound hydrolyzes faster than lauroyl chloride (C₁₂) due to its shorter chain and higher electrophilicity .

Industrial Use Cases: vs. Isobutyryl Chloride: While both are used in pharmaceuticals, this compound’s larger size makes it preferable for synthesizing lipid-soluble prodrugs, whereas isobutyryl chloride (C₄) is used in smaller molecules like antibiotics . vs. Lauroyl Chloride: Lauroyl chloride’s long hydrocarbon chain (C₁₂) improves surfactant properties, making it ideal for detergents, whereas this compound’s branching suits plasticizer synthesis .

Safety and Handling: this compound is classified as a UN 3265 corrosive liquid, requiring stringent storage protocols . In contrast, acetyl chloride (C₂) is more volatile and hazardous, with a lower flash point (-4°C) .

Biological Activity

2-Ethylhexanoyl chloride, also known as this compound or 2-ethylhexyl chloroformate, is an organic compound with the chemical formula C₈H₁₅ClO. This compound is primarily used in chemical synthesis and as an intermediate in the production of various chemicals. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

- Molecular Formula : C₈H₁₅ClO

- Molecular Weight : 162.66 g/mol

- Boiling Point : Approximately 62 °C at 10 mm Hg

- CAS Number : 24468-13-1

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies. The oral LD50 (lethal dose for 50% of the population) for related compounds indicates significant toxicity:

- Oral LD50 :

Clinical signs observed in high-dose studies include muscle weakness, central nervous system depression, dyspnea, and ataxia. Necropsy findings often reveal extensive ulceration and edema in the lungs, liver, kidneys, and adrenals .

Developmental Toxicity

Research indicates that this compound may pose risks for developmental toxicity. In studies involving pregnant rats, exposure to related compounds resulted in skeletal malformations, though the incidence was not dose-dependent . The NOAEL (No Observed Adverse Effect Level) for maternal animals was determined to be 300 mg/kg bw/day, while the NOAEL for offspring was set at 100 mg/kg bw/day .

Mutagenicity Studies

Assessment of mutagenicity is vital in evaluating the potential carcinogenic effects of chemical compounds. In studies conducted using standard bacterial reverse mutation assays:

- Results :

Case Study: Toxicological Evaluation

A comprehensive evaluation conducted by the OECD highlighted several key findings regarding the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Acute Toxicity | High toxicity observed; LD50 values indicate significant risk. |

| Developmental Toxicity | NOAEL for maternal animals: 300 mg/kg bw/day; offspring: 100 mg/kg bw/day. |

| Mutagenicity | Generally negative across various assays. |

These findings underscore the importance of careful handling and risk assessment when working with this compound.

Long-term Exposure Studies

Long-term exposure studies have shown that repeated doses can lead to local irritation effects without significant systemic toxicity at lower concentrations. For instance, a diet containing a low percentage of related acids did not result in adverse effects over a prolonged period .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-ethylhexanoyl chloride, and how should they inform experimental design?

- Key Properties : Molecular formula (C₈H₁₅ClO), molecular weight (162.66 g/mol), boiling point (67–68°C at 11 mmHg), density (0.939 g/mL), refractive index (1.4315–1.4335), and solubility in aprotic organic solvents (e.g., ethanol, chloroform). It hydrolyzes readily in water .

- Methodological Guidance :

- Storage : Store in sealed containers under inert gas (e.g., N₂) at room temperature; shelf life is 6 months unopened .

- Handling : Use anhydrous conditions for reactions to prevent hydrolysis. Monitor pH in aqueous mixtures due to HCl release .

Q. How can researchers safely handle this compound in laboratory settings?

- Hazards : Corrosive to skin/eyes, toxic by inhalation, and releases HCl upon hydrolysis .

- Safety Protocols :

- Use fume hoods, nitrile gloves, and splash goggles.

- Neutralize spills with sodium bicarbonate before disposal .

Q. What synthetic routes are commonly used to prepare this compound?

- Standard Synthesis : React 2-ethylhexanoic acid with oxalyl chloride or thionyl chloride in anhydrous solvents (e.g., toluene, xylene) under reflux. Purify via distillation (67–68°C at 11 mmHg) .

- Purity Validation : Assess via GC (≥99% purity) and test for residual phosgene (<0.1%) or iron (<1 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in esterification or amidation reactions?

- Key Variables :

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Catalysts : Employ DMAP or pyridine to scavenge HCl and accelerate acyl transfer .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectral Analysis :

- NMR : δ 0.8–1.6 ppm (alkyl chain protons), δ 2.8–3.2 ppm (α-protons to carbonyl) .

- Mass Spectrometry : Base peak at m/z 127 [M-Cl]⁺; confirm molecular ion at m/z 162.66 .

Q. How can conflicting literature data on physicochemical properties (e.g., boiling point, purity) be resolved?

- Case Study : Reported boiling points vary (e.g., 67–68°C at 11 mmHg vs. 101°C at 0.2 mmHg). Cross-reference CRC Handbook data (451-46-7 entry) and validate via controlled distillation .

- Data Reconciliation : Source high-purity samples (≥99%) from suppliers with certified specifications (e.g., BASF) and replicate measurements under standardized conditions .

Q. What strategies mitigate challenges in using this compound for polymer initiator synthesis?

- Application Example : Use with t-amyl hydroperoxide to generate radicals for vinyl polymerization. Optimize initiator ratios to control molecular weight distribution .

- Challenges : Address oxygen sensitivity and side reactions (e.g., branching) via inert-atmosphere techniques and kinetic studies .

Q. How does hydrolysis kinetics of this compound impact its utility in aqueous-phase reactions?

- Kinetic Analysis : Conduct pseudo-first-order studies in buffered solutions (pH 2–12) to quantify hydrolysis rates. Use UV-Vis or conductivity probes to track HCl release .

- Mitigation : Stabilize using micellar encapsulation (e.g., SDS surfactants) or phase-transfer catalysts .

Q. Methodological Notes

Properties

IUPAC Name |

2-ethylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSGQBNCVASPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027308 | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoyl chloride, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

760-67-8 | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoyl chloride, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81065MP285 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.